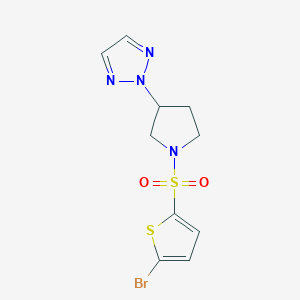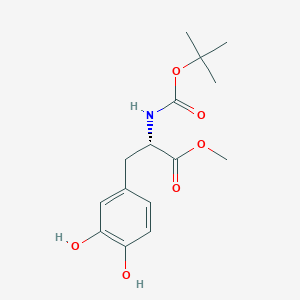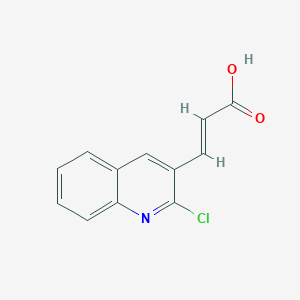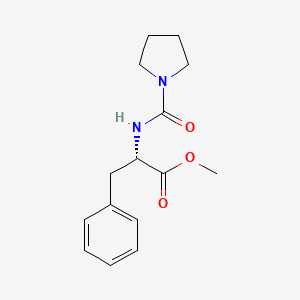
2-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the triazole family and has been found to have a range of interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The synthesis of 1,2,4-triazole derivatives and their applications have been explored extensively due to their significant biological activities. For instance, research has shown that these compounds can be synthesized through various methods and have potential antimicrobial activity and surface activity. These properties make them valuable in the development of new therapeutic agents and surface-active materials (El-Sayed, 2006).
Advanced Synthetic Techniques
- A study on regiocontrolled synthesis highlighted the preparation of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes. This process involves the use of 1-sulfonyl-1,2,3-triazoles, prepared from terminal alkynes and sulfonyl azides, reacting with allenes in the presence of a nickel(0) catalyst. This methodology opens pathways for creating a wide array of polysubstituted pyrroles, which are valuable in medicinal chemistry and material science (Miura et al., 2013).
Chemical Transformations and Catalysis
- Nickel-catalyzed denitrogenative alkyne insertion reactions of N-sulfonyl-1,2,3-triazoles have been demonstrated as an efficient approach to synthesizing substituted pyrroles. This process features the extrusion of molecular nitrogen and highlights the versatility of triazoles in synthesizing complex heterocycles, contributing to advancements in synthetic organic chemistry (Miura, Yamauchi, & Murakami, 2009).
Antimicrobial and Cytotoxic Activities
- The exploration of sulfone-linked bis heterocycles has revealed a class of compounds with notable antimicrobial activity and cytotoxicity. This research emphasizes the importance of structural motifs similar to "2-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole" in developing new antimicrobial and anticancer agents. Specifically, certain chloro-substituted compounds have shown comparable antibacterial activity against specific strains, and one compound exhibited notable cytotoxic activity on lung carcinoma cells (Muralikrishna et al., 2012).
Propiedades
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2S2/c11-9-1-2-10(18-9)19(16,17)14-6-3-8(7-14)15-12-4-5-13-15/h1-2,4-5,8H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYUGTSBAGUAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxylate](/img/structure/B2745441.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide](/img/structure/B2745445.png)
![2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2745446.png)
![Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2745447.png)

![Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2745454.png)

![N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2745457.png)



![4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide](/img/structure/B2745461.png)
![[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2745464.png)